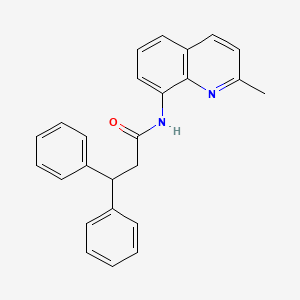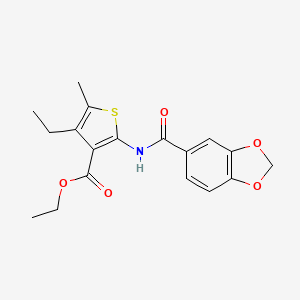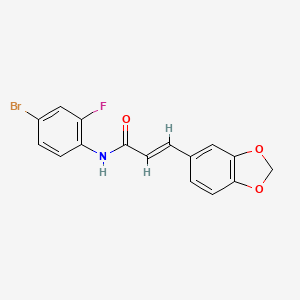![molecular formula C23H24N2O2 B3436471 (E)-3-PHENYL-1-{4-[(E)-3-PHENYL-2-PROPENOYL]-1,4-DIAZEPAN-1-YL}-2-PROPEN-1-ONE](/img/structure/B3436471.png)
(E)-3-PHENYL-1-{4-[(E)-3-PHENYL-2-PROPENOYL]-1,4-DIAZEPAN-1-YL}-2-PROPEN-1-ONE
Overview
Description
- Reactants: Diazepane intermediate and phenyl bromide
- Conditions: Palladium-catalyzed coupling reaction in the presence of a base (e.g., potassium carbonate)
Step 3: Addition of Propenoyl Moiety
- Reactants: Phenyl-substituted diazepane and acryloyl chloride
- Conditions: Reaction in an inert atmosphere (e.g., nitrogen) with a base (e.g., triethylamine)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Phenyl-1-{4-[(E)-3-Phenyl-2-Propenoyl]-1,4-Diazepan-1-Yl}-2-Propen-1-One typically involves a multi-step process. One common method starts with the preparation of the diazepane ring, followed by the introduction of the phenyl groups and the propenoyl moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired stereochemistry is achieved.
-
Step 1: Synthesis of Diazepane Ring
- Reactants: Ethylenediamine and a suitable dihalide (e.g., 1,4-dibromobutane)
- Conditions: Reflux in an appropriate solvent (e.g., ethanol) with a base (e.g., sodium hydroxide)
Chemical Reactions Analysis
Types of Reactions
(E)-3-Phenyl-1-{4-[(E)-3-Phenyl-2-Propenoyl]-1,4-Diazepan-1-Yl}-2-Propen-1-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or propenoyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(E)-3-Phenyl-1-{4-[(E)-3-Phenyl-2-Propenoyl]-1,4-Diazepan-1-Yl}-2-Propen-1-One has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of (E)-3-Phenyl-1-{4-[(E)-3-Phenyl-2-Propenoyl]-1,4-Diazepan-1-Yl}-2-Propen-1-One involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
(E)-3-Phenyl-2-Propenoyl-1,4-Diazepane: Lacks the additional phenyl group and propenoyl moiety.
1,4-Diazepane: Simplified structure without phenyl or propenoyl groups.
(E)-3-Phenyl-2-Propen-1-One: Contains only the phenyl and propenoyl groups without the diazepane ring.
Uniqueness
(E)-3-Phenyl-1-{4-[(E)-3-Phenyl-2-Propenoyl]-1,4-Diazepan-1-Yl}-2-Propen-1-One is unique due to its combination of a diazepane ring with phenyl and propenoyl groups, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-phenyl-1-[4-[(E)-3-phenylprop-2-enoyl]-1,4-diazepan-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c26-22(14-12-20-8-3-1-4-9-20)24-16-7-17-25(19-18-24)23(27)15-13-21-10-5-2-6-11-21/h1-6,8-15H,7,16-19H2/b14-12+,15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWNVFQJWKEVPC-QUMQEAAQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C=CC2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN(C1)C(=O)/C=C/C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-CYCLOPENTYL-N-[3-(3-CYCLOPENTYLPROPANAMIDO)PHENYL]PROPANAMIDE](/img/structure/B3436396.png)
methanone](/img/structure/B3436399.png)
![2-(4-{[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)-N-(2-methoxyphenyl)acetamide](/img/structure/B3436408.png)
![3,4-DIHYDRO-1(2H)-QUINOLINYL[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE](/img/structure/B3436414.png)
![1,1'-(1,4-dioxo-1,4-butanediyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B3436425.png)
![1,1'-(1,3-phenylenedicarbonyl)bis[4-(2-fluorophenyl)piperazine]](/img/structure/B3436429.png)

![2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE](/img/structure/B3436447.png)
![5-chloro-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B3436451.png)


![4-[(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3436483.png)
![N,N'-1,4-cyclohexanediylbis[3-(4-methoxyphenyl)acrylamide]](/img/structure/B3436488.png)
